molecular formula C6H12O B1329398 4-methyloxane CAS No. 4717-96-8

4-methyloxane

Cat. No.: B1329398
CAS No.: 4717-96-8
M. Wt: 100.16 g/mol
InChI Key: OVRKATYHWPCGPZ-UHFFFAOYSA-N
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Description

Pyrans are six-membered oxygen-containing rings that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . 4-methyloxane, in particular, is notable for its structural simplicity and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyloxane typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-2-methylbutanal. This reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the aldehyde, forming the pyran ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the cyclization process. The reaction is typically carried out at elevated temperatures to accelerate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-methyloxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the oxygen atom in the pyran ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

4-methyloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyloxane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the oxygen atom in the pyran ring. This oxygen atom can act as a nucleophile or electrophile, facilitating a range of reactions. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

    Tetrahydro-2H-pyran: Similar in structure but lacks the methyl group at the 4-position.

    Dihydropyran: Contains a double bond within the ring, making it more reactive.

    4-Methyl-2H-pyran: Similar structure but not fully saturated, leading to different reactivity.

Uniqueness: 4-methyloxane is unique due to its fully saturated ring and the presence of a methyl group at the 4-position. This structural feature imparts specific chemical properties, such as increased stability and distinct reactivity patterns compared to its unsaturated or unsubstituted counterparts .

Properties

IUPAC Name

4-methyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6-2-4-7-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRKATYHWPCGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197056
Record name Tetrahydro-4-methyl-2H-pyran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4717-96-8
Record name Tetrahydro-4-methyl-2H-pyran
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-methyl-2H-pyran
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Record name Tetrahydro-4-methyl-2H-pyran
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Record name Tetrahydro-4-methyl-2H-pyran
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Record name Tetrahydro-4-methylpyran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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